![molecular formula C16H19N3O B15075211 3'-Ethoxy-4-dimethylaminoazobenzene CAS No. 3837-54-5](/img/structure/B15075211.png)
3'-Ethoxy-4-dimethylaminoazobenzene
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Overview
Description
3’-Ethoxy-4-dimethylaminoazobenzene: is an organic compound belonging to the class of azobenzenes, which are characterized by the presence of a nitrogen-nitrogen double bond (azo group) linking two aromatic rings. This compound is known for its vibrant color and is used in various applications, including dyes and pigments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Ethoxy-4-dimethylaminoazobenzene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method includes the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound containing an electron-donating group, such as an ethoxy group, under basic conditions to form the azo compound.
Industrial Production Methods: Industrial production of 3’-Ethoxy-4-dimethylaminoazobenzene follows similar synthetic routes but on a larger scale. The process involves:
Raw Material Preparation: Sourcing and purification of starting materials.
Reaction Optimization: Scaling up the diazotization and coupling reactions with optimized conditions for temperature, pressure, and solvent use.
Chemical Reactions Analysis
Types of Reactions: 3’-Ethoxy-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are
Biological Activity
3'-Ethoxy-4-dimethylaminoazobenzene (CAS No. 3837-54-5) is a synthetic azo compound that has garnered attention for its potential biological activities, particularly in the context of carcinogenicity and genotoxicity. This article explores the compound's biological activity, including its mechanisms of action, effects on cellular processes, and relevant case studies.
- Molecular Formula : C12H16N2O
- Molecular Weight : 204.27 g/mol
- IUPAC Name : 3'-ethoxy-N,N-dimethyl-4-(phenylazo)aniline
The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules, leading to various biochemical effects. The azo group (-N=N-) in the compound can undergo reduction to form aromatic amines, which are known to be reactive towards DNA and proteins, potentially leading to mutagenic effects.
Carcinogenicity
Research indicates that azo compounds, including this compound, may exhibit carcinogenic properties. Studies have shown that similar compounds induce tumors in animal models, suggesting a potential risk for human exposure. For instance, transplacental administration of related azo dyes has led to tumor formation in neonatal mice .
Genotoxicity
Genotoxic effects have been documented for several azo compounds. The metabolic activation of these compounds can lead to the formation of DNA adducts, which are critical in the initiation of cancer. In vitro studies have demonstrated that this compound can induce mutagenic changes in bacterial strains such as Salmonella typhimurium .
Case Studies and Research Findings
- Tumor Induction Studies :
- Mutagenicity Testing :
- Mechanistic Insights :
Data Summary Table
Properties
CAS No. |
3837-54-5 |
---|---|
Molecular Formula |
C16H19N3O |
Molecular Weight |
269.34 g/mol |
IUPAC Name |
4-[(3-ethoxyphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3O/c1-4-20-16-7-5-6-14(12-16)18-17-13-8-10-15(11-9-13)19(2)3/h5-12H,4H2,1-3H3 |
InChI Key |
XZGKXOXICOEUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)N=NC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
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